molecular formula C13H6F2N2O3 B8314215 5-(3,5-Difluoro-phenoxy)-2-nitro-benzonitrile

5-(3,5-Difluoro-phenoxy)-2-nitro-benzonitrile

Cat. No. B8314215
M. Wt: 276.19 g/mol
InChI Key: BWWGMLFKGHWATO-UHFFFAOYSA-N
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Patent
US08354399B2

Procedure details

5-(3,5-Difluoro-phenoxy)-2-nitro-benzonitrile (7.65 g, 27.7 mmol) in dioxane (80 mL) was treated with 10% Pd/C (765 mg) and hydrogenated at 45 psi. After 6 hours the reaction was filtered through a celite funnel and washed with MeOH. The volatiles were evaporated. After purification over silica gel (eluent: hexane:EtOAc 7:3), 4.82 g of title compound were obtained as a pale yellow solid in 71% yield.
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
765 mg
Type
catalyst
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:17]=[C:18]([F:20])[CH:19]=1)[O:5][C:6]1[CH:7]=[CH:8][C:9]([N+:14]([O-])=O)=[C:10]([CH:13]=1)[C:11]#[N:12]>O1CCOCC1.[Pd]>[NH2:14][C:9]1[CH:8]=[CH:7][C:6]([O:5][C:4]2[CH:17]=[C:18]([F:20])[CH:19]=[C:2]([F:1])[CH:3]=2)=[CH:13][C:10]=1[C:11]#[N:12]

Inputs

Step One
Name
Quantity
7.65 g
Type
reactant
Smiles
FC=1C=C(OC=2C=CC(=C(C#N)C2)[N+](=O)[O-])C=C(C1)F
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
765 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 6 hours the reaction was filtered through a celite funnel
Duration
6 h
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
After purification over silica gel (eluent: hexane:EtOAc 7:3)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1)OC1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.82 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.